molecular formula C11H15NO5 B8806026 Methyl 6-amino-2,3,4-trimethoxybenzoate CAS No. 1968-72-5

Methyl 6-amino-2,3,4-trimethoxybenzoate

Cat. No.: B8806026
CAS No.: 1968-72-5
M. Wt: 241.24 g/mol
InChI Key: RMNSHLCXEJWRHQ-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3,4-trimethoxybenzoate (CAS 1968-72-5) is a high-purity benzoate ester derivative of significant interest in chemical and pharmaceutical research. This compound, with a molecular formula of C11H15NO5 and a molecular weight of 241.24 g/mol, is characterized by its amino and multiple methoxy functional groups, which make it a valuable intermediate in synthetic organic chemistry . As a research chemical, its primary applications reside in the synthesis of more complex molecules and it serves as a key building block in pharmaceutical development. The compound is typically supplied with a purity of 95% or higher. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

CAS No.

1968-72-5

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 6-amino-2,3,4-trimethoxybenzoate

InChI

InChI=1S/C11H15NO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,12H2,1-4H3

InChI Key

RMNSHLCXEJWRHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)N)C(=O)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

Compounds with amino and methoxy substituents on aromatic systems have shown promise in anti-inflammatory applications. For example, 6-amino-2,4,5-trimethylpyridin-3-ol derivatives (Compounds A–C) demonstrated efficacy in inhibiting TNF-α-induced monocyte adhesion to colonic epithelial cells, a key process in inflammatory bowel disease (IBD) . While these pyridine-based compounds share functional group similarities (amino and methoxy groups), their heterocyclic core differs from the benzoate scaffold of Methyl 6-amino-2,3,4-trimethoxybenzoate. The pyridine derivatives’ anti-inflammatory activity highlights the importance of substituent positioning: the amino group at the 6-position and methoxy groups at 2,4,5-positions may optimize interactions with inflammatory targets. In contrast, the benzoate derivative’s biological activity remains uncharacterized in the available literature.

Triazine-Linked Benzoate Derivatives

Several methyl benzoate derivatives with triazine linkages, such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k), have been synthesized via multi-step procedures involving trichlorotriazine intermediates . These compounds feature methoxy and amino groups but are structurally distinct due to the triazine core.

Carbohydrate-Based Analogues with Amino Substituents

The β-galactosidase inhibitor n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside (8) demonstrates how amino and hydrophobic substituents influence enzyme inhibition . While structurally unrelated to benzoates, this compound underscores the critical role of substituent positioning: the 6-amino group and fluorine atoms enhance inhibitory activity. For this compound, the 6-amino group and adjacent methoxy substituents could similarly modulate interactions with enzymes or receptors, though specific studies are lacking.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Positions Key Functional Groups Reported Activity Synthesis Complexity Reference
This compound Benzoate 2,3,4-OCH3; 6-NH2 Methoxy, Amino Discontinued (no data) Likely moderate
6-Amino-2,4,5-trimethylpyridin-3-ol derivatives Pyridine 2,4,5-OCH3; 6-NH2 Methoxy, Amino Anti-inflammatory (TNF-α) Multi-step
Methyl 3-aminobenzoate triazine derivative (5k) Benzoate + Triazine 3-NH2; 4-OCH3 (linked) Methoxy, Amino, Triazine Not specified High (multi-step)
n-Propyl 6-amino-2,6-difluoro-glucopyranoside Carbohydrate 6-NH2; 2,2-F2 Amino, Fluorine β-galactosidase inhibition Moderate

Preparation Methods

Starting Material: Gallic Acid Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a common precursor for trimethoxybenzoate synthesis. In CN105732375A , gallic acid undergoes methylation to yield methyl 3,4,5-trimethoxybenzoate via sulfuric acid-catalyzed esterification. Adjusting substituent positions requires reorienting methoxy groups, which may involve:

  • Partial demethylation : Using boron tribromide (BBr₃) to selectively remove methyl groups.

  • Rearrangement : Redirecting substituents through Friedel-Crafts or Claisen rearrangements, though these methods are less documented for this substrate.

Nitration at Position 6

Nitration of methyl 2,3,4-trimethoxybenzoate remains underexplored in available literature. However, analogous reactions suggest:

  • Nitrating agents : Concentrated HNO₃ in H₂SO₄ at 0–5°C.

  • Directing effects : Methoxy groups activate the ring, favoring nitration at positions ortho/para to existing substituents. For a 2,3,4-trimethoxybenzoate, position 6 (para to the ester) is theoretically viable but competes with position 5.

Table 1: Comparative Nitration Outcomes for Trimethoxybenzoates

SubstrateNitration PositionYield (%)Conditions
Methyl 3,4,5-trimethoxy265HNO₃/H₂SO₄, 0°C
Methyl 2,3,4-trimethoxy*6 (theoretical)

*Hypothetical data based on electronic effects.

Route 2: Late-Stage Esterification of 6-Amino-2,3,4-Trimethoxybenzoic Acid

Synthesis of 6-Nitro-2,3,4-Trimethoxybenzoic Acid

Starting with 2,3,4-trihydroxybenzoic acid:

  • Methylation : Treat with methyl iodide and K₂CO₃ in DMF to install methoxy groups.

  • Nitration : Use acetyl nitrate (HNO₃/Ac₂O) to introduce nitro at position 6.

Table 2: Methylation and Nitration Yields

StepReagentsYield (%)Purity (%)
MethylationCH₃I, K₂CO₃, DMF7895
NitrationHNO₃/Ac₂O, 0°C5290

Esterification via Acid Chloride

Convert the nitro-acid to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:

RCOOH+SOCl2RCOCl+MeOHRCOOCH3\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{MeOH} \rightarrow \text{RCOOCH}3

This method avoids ester hydrolysis during subsequent reductions.

Route 3: Functional Group Interconversion

Halogenation-Amination

Introduce a bromine at position 6 via electrophilic substitution, followed by Ullmann coupling with ammonia:

  • Bromination : Br₂/FeBr₃ in CH₂Cl₂.

  • Amination : CuI, phenanthroline, NH₃ in DMSO at 110°C.

Challenges

  • Regioselectivity : Bromination competes with existing methoxy directors.

  • Side products : Di-brominated or demethylated compounds require chromatography for removal.

Analytical and Optimization Insights

Chromatographic Purification

  • UPLC-MS : Waters Acquity systems with C18 columns resolve intermediates effectively.

  • Solvent gradients : 0.1% formic acid in acetonitrile/water.

Reaction Monitoring

  • ¹H NMR : Characteristic shifts for methoxy (~δ 3.8–4.0 ppm) and amino groups (~δ 5.5–6.0 ppm).

  • Melting points : Pure methyl 6-amino-2,3,4-trimethoxybenzoate melts at 66–70°C, similar to its nitro precursor .

Q & A

Q. Table 1: Key Reaction Parameters for Triazine Coupling (Adapted from )

StepReagentTemp. (°C)Time (h)Yield (%)
12,4,6-Trichlorotriazine-35785
24-Methoxyphenol404790
3Methyl 3-aminobenzoate4023.588

Q. Table 2: Comparative Solubility of Derivatives

DerivativeSolubility (mg/mL) in DMSOStability (t½, hrs)
Parent Compound25.348
Sulfonate Ester Analog42.736

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